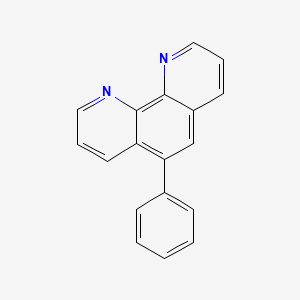

5-Phenyl-1,10-phenanthroline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEQHUHZBMUJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064127 | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-89-5 | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Reactions of 5 Phenyl 1,10 Phenanthroline

Established Synthetic Pathways for Phenanthroline Core and Derivatives

The construction of the rigid, polycyclic 1,10-phenanthroline (B135089) (phen) core is the foundational step for accessing its numerous derivatives. Over the years, classic methods have been refined and new, more efficient strategies have been developed.

Skraup Reaction and its Modern Adaptations

The Skraup synthesis is a classic and fundamental chemical reaction used to synthesize quinolines and, by extension, phenanthrolines. rsc.orgwikipedia.org In its archetypal form, the reaction involves heating an aromatic amine (like aniline) with sulfuric acid, glycerol (B35011), and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, to yield the corresponding quinoline (B57606). rsc.orgwikipedia.org For the synthesis of 1,10-phenanthroline, the process can be adapted by using 8-aminoquinoline (B160924) as the starting aromatic amine. researchgate.netchemicalbook.com

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. researchgate.netchemicalbook.com This is followed by the conjugate addition of the aromatic amine to the acrolein intermediate. Subsequently, the reaction proceeds through ring closure via intramolecular electrophilic addition, followed by dehydration and oxidation to form the final aromatic quinoline or phenanthroline ring system. researchgate.netresearchgate.net

While effective, the traditional Skraup reaction has a reputation for being violent and often uses toxic oxidizing agents like arsenic acid. rsc.orgwikipedia.org Modern adaptations have focused on creating "greener" and more efficient protocols. A significant advancement is the use of microwave irradiation, which can shorten reaction times and improve yields. nih.govnih.gov Efficient, green-modified Skraup reactions have been developed using neat water as a solvent and replacing toxic oxidants. nih.govzenodo.orgrsc.org These microwave-assisted procedures, starting from aniline (B41778) derivatives and glycerol, can produce phenanthrolines in moderate to good yields (15–52%). nih.govrsc.orgchemicalbook.com

Table 1: Comparison of Classical and Modern Skraup Reaction Conditions

| Feature | Classical Skraup Reaction | Modern Microwave-Assisted Skraup Reaction |

| Heating Method | Conventional Heating | Microwave Irradiation nih.gov |

| Solvent | Often Nitrobenzene (also acts as oxidant) | Water (Green Solvent) rsc.org |

| Oxidizing Agent | Arsenic Acid, Nitrobenzene rsc.org | Often omitted in favor of reaction conditions nih.gov |

| Reaction Time | Several hours | 15-40 minutes nih.gov |

| Yields (Phenanthrolines) | Variable, often low | Moderate to good (15-52%) nih.govchemicalbook.com |

| Safety Concerns | Violent reaction, toxic reagents rsc.org | Improved safety profile, less toxic reagents rsc.org |

One-Pot Three-Component Condensation Approaches

Modern synthetic chemistry increasingly favors one-pot reactions, which enhance efficiency by reducing the need for intermediate purification steps, saving time and resources. For phenanthroline derivatives, one-pot, three-component condensation methods have emerged as a powerful alternative to traditional multi-step syntheses.

One such approach involves the reaction of o-phenylenediamine, diethylmalonate, and polyphosphoric acid (PPA). semanticscholar.org Heating these components together provides a direct route to hydroxylated phenanthroline derivatives, such as 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione. semanticscholar.org Another one-pot protocol has been developed for the synthesis of a 1,10-dimethylphenanthrolinium sulphate derivative, which involves sequential alkylation, sulphonation, and acetylation of the 1,10-phenanthroline starting material in a single reaction vessel. libretexts.org Furthermore, a straightforward one-pot method catalyzed by mixed acids can produce 4,7-diaryl-1,10-phenanthrolines from 1-bromoaryl-3-chloroacetone and o-phenylenediamine. chem-station.com These methods exemplify the utility of one-pot strategies in rapidly assembling complex phenanthroline structures from simple precursors. libretexts.orgchem-station.com

Synthesis of 5-Phenyl-1,10-phenanthroline and its Precursors

The introduction of a phenyl group at the 5-position of the phenanthroline ring requires specific synthetic strategies, either by building the ring system with the substituent already in place or by functionalizing the pre-formed heterocycle.

Preparation from 1,10-Phenanthroline-5,6-dione (B1662461)

A key precursor for functionalizing the 5- and 6-positions of the phenanthroline core is 1,10-phenanthroline-5,6-dione. chemicalbook.com This compound is prepared by the direct oxidation of 1,10-phenanthroline. chemicalbook.com The reaction is typically carried out using a strong oxidizing mixture, such as nitric acid and sulfuric acid. chemicalbook.com In some procedures, potassium bromide is added to the acidic mixture, with the reaction being heated to achieve high yields of the dione (B5365651) product.

1,10-Phenanthroline-5,6-dione is a versatile intermediate, primarily used in condensation reactions with diamines to form new, larger heterocyclic systems like dipyrido[3,2-a:2',3'-c]phenazine. It can also react with other amines, such as 2-picolylamine, in an acid-catalyzed reaction to yield 1,10-phenanthroline-5,6-diimine derivatives. chemicalbook.com While the dione is a critical starting material for many 5,6-substituted phenanthrolines, a direct conversion to this compound via nucleophilic addition of a phenyl group (e.g., using a Grignard reagent) is not a commonly cited pathway in the surveyed literature. Such a reaction would likely face challenges in selectivity and subsequent aromatization.

Suzuki Cross-Coupling Reactions for Substituted Phenanthrolines

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with a halide or triflate. It is a primary method for synthesizing aryl-substituted phenanthrolines.

The general strategy involves the reaction of a halogenated 1,10-phenanthroline (e.g., 5-bromo-1,10-phenanthroline) with phenylboronic acid. The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the halo-phenanthroline to form a Pd(II) intermediate.

Transmetallation : The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

Reductive Elimination : The two organic partners are eliminated from the palladium complex, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to produce a variety of aryl-functionalized phenanthrolines, demonstrating its reliability and broad substrate scope.

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

| Aryl Halide | Electrophilic partner | 5-Bromo-1,10-phenanthroline |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the boronic acid for transmetallation | K₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dimethoxyethane (DME), Dioxane |

Functionalization Strategies: Aryl(alkyl)sulfanyl and Carboxylic Acid Introductions

Beyond direct C-C bond formation, various functional groups can be introduced onto the phenanthroline scaffold to modify its properties.

A convenient method for synthesizing 5-aryl(alkyl)sulfanyl-1,10-phenanthrolines starts from the commercially available 5,6-epoxy-5,6-dihydro-1,10-phenanthroline. zenodo.org This procedure involves the base-catalyzed ring-opening of the epoxide with a variety of thiols (aryl or alkyl). The reaction proceeds readily, and the subsequent elimination of water leads to the aromatization of the central ring, yielding the 5-sulfanyl-substituted phenanthroline product. zenodo.org This method provides a straightforward route to a broad series of novel phenanthroline derivatives. zenodo.org

The introduction of carboxylic acid groups is another important functionalization strategy, often used to create ligands for metal-organic frameworks or to enhance water solubility. A common approach is the palladium-catalyzed alkoxycarbonylation of bromophenanthrolines. This reaction, followed by hydrolysis of the resulting ester, yields the corresponding phenanthroline carboxylic acid in good yields. For example, 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-3,8-dicarboxylic acid can be efficiently prepared from their respective bromo-precursors using this method.

Advanced Chemical Transformations and Reactivity of this compound

The reactivity of this compound is characterized by the distinct properties of its two key structural components: the electron-deficient phenanthroline core and the attached phenyl group. Advanced chemical transformations can be targeted at either of these sites, leading to a diverse range of functionalized derivatives. The electronic interplay between the aromatic systems governs the molecule's reactivity towards various chemical reagents.

Oxidation Reactions

The 1,10-phenanthroline nucleus is susceptible to oxidation at both its carbon and nitrogen atoms. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on the parent 1,10-phenanthroline and its other substituted derivatives. The phenyl group itself is generally stable towards oxidation under conditions that modify the phenanthroline core.

Two primary modes of oxidation are prevalent for the phenanthroline scaffold: the formation of diones at the 5- and 6-positions and N-oxidation of the heterocyclic nitrogen atoms.

Formation of 1,10-phenanthroline-5,6-dione: The oxidation of the parent 1,10-phenanthroline with strong oxidizing agents, such as a mixture of nitric acid and sulfuric acid, yields 1,10-phenanthroline-5,6-dione wikipedia.org. It is anticipated that this compound would be resistant to this specific transformation as the C-5 position is already substituted. However, oxidation of the phenanthroline ring remains a potential reaction pathway under harsh conditions.

N-Oxidation: The nitrogen atoms of the phenanthroline ring can be oxidized to form N-oxides. A straightforward method for the synthesis of mono-N-oxides of various 1,10-phenanthroline derivatives involves the use of peroxomonosulfate ion (Oxone®) in an acidic aqueous solution nih.gov. This method has been successfully applied to phenanthrolines bearing either electron-donating or electron-withdrawing substituents nih.gov. It is therefore highly probable that this compound would undergo mono-N-oxidation at either the N-1 or N-10 position under these conditions to yield this compound-1-oxide or this compound-10-oxide.

| Reaction Type | Typical Reagents | Potential Product(s) for this compound | Reference Moiety |

|---|---|---|---|

| N-Oxidation | Peroxomonosulfate (Oxone®), H₂O₂, Peracetic acid | This compound-1-oxide / 10-oxide | 1,10-Phenanthroline Derivatives nih.gov |

| Ring Oxidation | HNO₃ / H₂SO₄ | Substitution at C-5 prevents 5,6-dione formation typical for 1,10-phenanthroline wikipedia.org | 1,10-Phenanthroline wikipedia.org |

Substitution Reactions for Modification of the Phenyl Group

The phenyl group at the C-5 position of the phenanthroline core can be modified through aromatic substitution reactions. The reactivity of this phenyl ring is significantly influenced by the electronic nature of the 1,10-phenanthroline substituent. The phenanthroline system, being a nitrogen-containing heterocycle, acts as a strong electron-withdrawing group through both inductive and resonance effects. This electronic influence dictates the feasibility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the phenanthroline moiety deactivates the attached phenyl ring towards electrophilic attack. This makes electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, more challenging compared to benzene (B151609). When these reactions do occur, the phenanthroline group acts as a meta-director. Therefore, incoming electrophiles will preferentially add to the positions meta to the C-Ph bond (i.e., the 3' and 5' positions of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing character of the phenanthroline substituent activates the phenyl ring for nucleophilic aromatic substitution (SNAr) chemistrysteps.comnih.govmasterorganicchemistry.com. This type of reaction requires the presence of a good leaving group (such as a halide) on the phenyl ring. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The rate of SNAr reactions is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge of the intermediate masterorganicchemistry.comlibretexts.org. Therefore, if this compound were first substituted with a leaving group (e.g., fluorine or chlorine) at the 4'-position (para) or 2'-position (ortho) of the phenyl ring, it would become a prime substrate for SNAr reactions with various nucleophiles.

| Reaction Type | Reactivity of Phenyl Group | Directing Effect of Phenanthroline | Example Transformation | Potential Reagents |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | meta-directing | Nitration | HNO₃ / H₂SO₄ |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (requires leaving group) | Activates ortho and para positions | Substitution of a 4'-Chloro group | CH₃O⁻, R₂NH, RS⁻ |

Coordination Chemistry of 5 Phenyl 1,10 Phenanthroline Metal Complexes

Principles of Metal Ion Coordination with Phenanthroline Ligands

The interaction between metal ions and phenanthroline-based ligands is governed by fundamental principles of coordination chemistry. The specific electronic and structural features of the phenanthroline scaffold dictate the nature and stability of the resulting metal complexes.

1,10-phenanthroline (B135089) and its derivatives act as bidentate ligands, meaning they bind to a central metal ion through two donor atoms simultaneously. wikipedia.org In the case of phenanthroline, these donor atoms are the two nitrogen atoms located in the adjacent pyridine (B92270) rings. myuchem.com This dual coordination is known as chelation.

The formation of the five-membered chelate ring is a key factor in the enhanced stability of phenanthroline metal complexes, a phenomenon known as the chelate effect. This effect leads to greater thermodynamic stability compared to complexes formed with analogous monodentate ligands. myuchem.com The rigid structure of the phenanthroline ligand also contributes to this stability. tudublin.ie

Kinetically, these complexes are often substitutionally inert, meaning they undergo ligand exchange reactions slowly. libretexts.org The stability of these complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the surrounding solvent environment. libretexts.orgrsc.org For instance, the interaction of phenanthroline ligands with different metal centers can lead to varying affinities and stabilities. nih.gov The inherent thermodynamic and kinetic stability of carbon dioxide presents challenges for its chemical transformations, but phenanthroline/copper complexes have demonstrated high activity as catalysts in carboxylation reactions due to their stability and electronic properties. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 5-Phenyl-1,10-phenanthroline typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Copper(II) complexes featuring phenanthroline-based ligands are of significant interest due to their potential applications, including as anticancer agents. tudublin.ieresearchgate.net The synthesis of these complexes generally involves the direct reaction of a copper(II) salt, such as copper(II) chloride, with the substituted phenanthroline ligand in a solvent like methanol. nih.gov The resulting complexes can be characterized by methods such as infrared spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate their molecular structure. digitellinc.com In many copper(II) complexes, the phenanthroline ligand serves to both stabilize the metal center and mediate interactions with biological molecules. researchgate.net

Table 1: Characterization Data for a Representative Copper(II)-Phenanthroline Derivative Complex

| Compound | Formula | Synthesis Method | Key Characterization | Reference |

|---|

Note: Data for a closely related phenanthroline derivative is provided as a representative example.

Palladium(II) complexes incorporating phenanthroline ligands are explored for their applications in catalysis and materials science. nih.gov The synthesis of these complexes can be achieved by reacting a palladium(II) precursor, such as Pd(phen)Cl₂, with other reagents or by direct reaction of a palladium salt like K₂PdCl₄ with the desired phenanthroline ligand. nih.govuctm.edu Characterization of these complexes is typically performed using infrared and ¹H NMR spectroscopy, with single-crystal X-ray crystallography providing definitive structural information. nih.gov For example, reacting Pd(phen)Cl₂ with silver triflate in different solvents yielded complexes characterized as [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ and [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O. nih.gov

Table 2: Spectroscopic Data for a Representative Palladium(II)-Phenanthroline Complex

| Complex | Synthesis Precursors | Solvent | ¹H NMR Data | IR Data | Reference |

|---|---|---|---|---|---|

| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Pd(phen)Cl₂, Ag(O₃SCF₃) | Acetonitrile | Characterized | Characterized | nih.gov |

Note: Data for the parent 1,10-phenanthroline ligand is provided as a representative example.

Ruthenium complexes with phenanthroline-based ligands are extensively studied for their rich photophysical and electrochemical properties, with applications in areas like photocatalysis and sensor technology. rsc.orgdntb.gov.ua The synthesis of these complexes often starts from a ruthenium(II) or ruthenium(III) precursor, such as Ru(bpy)₂Cl₂·2H₂O or RuCl₃·3H₂O, which is then reacted with the functionalized phenanthroline ligand. rsc.orgnih.gov A wide array of techniques are employed for their characterization, including ¹H NMR, mass spectrometry, elemental analysis, cyclic voltammetry, and single-crystal X-ray analysis to confirm the coordination mode. rsc.orgnih.govmdpi.com

Table 3: Characterization of a Ruthenium(II) Complex with a Phenyl-Substituted Phenanthroline Ligand

| Compound | Formula Fragment | Synthesis Details | Key Characterization Techniques | Noteworthy Finding | Reference |

|---|

Note: Data for a closely related substituted phenanthroline is provided as a representative example.

Europium Complexes

Complexes of europium(III) with this compound and related derivatives are of significant interest due to their distinct photoluminescent properties. The phenanthroline-based ligand often functions as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central Eu(III) ion. This sensitization process overcomes the typically weak light absorption of the lanthanide ion itself.

Photophysical Properties of Selected Europium-Phenanthroline Derivative Complexes

| Complex | Key Emission Peak (nm) | Excited-State Lifetime (ms) | Quantum Yield (%) |

|---|---|---|---|

| Eu(TTA)₃(DEP) | ~612 | - | - |

| [Eu(PEP)₂Cl₃] | ~615 | - | - |

| Eu³⁺ complex with L24¹ | - | 2.12 | 42 |

Cobalt(II) Complexes

Cobalt(II) readily forms stable complexes with 1,10-phenanthroline and its derivatives. A common example is the mononuclear complex [Co(phen)₂Cl₂], which has been structurally characterized using single-crystal X-ray diffraction. ias.ac.in In this complex, the cobalt(II) ion is in a high-spin state and adopts a cis-configured, distorted octahedral geometry. ias.ac.in The coordination sphere involves four nitrogen atoms from the two bidentate phenanthroline ligands and two chlorine atoms. Other studies describe similar octahedral complexes, such as [Co(phen)₃]²⁺, where the cobalt center is coordinated by six nitrogen atoms from three phenanthroline ligands, forming a CoN₆ core. researchgate.net The study of these complexes is relevant for understanding their magnetic properties and their potential as bio-inspired catalysts. ias.ac.in

Silver(I) Complexes

Silver(I) forms coordination complexes with various phenanthroline derivatives. These compounds are noted for their potential biological activities, including antifungal and anticancer properties. bohrium.commdpi.com For example, the complex [Ag(phen)₂]ClO₄ has demonstrated notable effectiveness against the fungus Fonsecaea pedrosoi. mdpi.com The coordination geometry of silver(I) can vary, but complexes often involve the coordination of two phenanthroline ligands. The specific counterion, such as perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻), can influence the final crystal structure, leading to the formation of one-dimensional chains or two-dimensional networks. tandfonline.com DNA interaction studies have shown that certain silver(I) complexes with extended phenanthroline ligands can bind to DNA, typically via the minor groove. bohrium.com

Zinc(II) Complexes

Zinc(II) complexes with 1,10-phenanthroline derivatives display considerable structural diversity. Depending on the stoichiometry and co-ligands, various coordination geometries can be achieved. For instance, the complex [Zn(phen)₂(H₂O)Cl]Cl features a six-coordinate zinc ion in an octahedral geometry. In contrast, dichloro(1,10-phenanthroline)zinc (B13131822) exhibits a distorted tetrahedral geometry. acs.org

More complex architectures, such as bimetallic double-stranded helicates, can also be formed where each Zn(II) center is coordinated by nitrogen atoms from two separate phenanthroline-derived ligands and an additional water molecule. osti.gov The ability to form these varied structures makes zinc(II)-phenanthroline complexes valuable in the field of supramolecular chemistry. osti.govresearchgate.net In some cases, zinc(II) can be found in both octahedral and tetrahedral environments within the same crystal structure. nih.govnih.gov

Lanthanide Complexes

The coordination chemistry of this compound extends beyond europium to the broader series of lanthanide ions. Phenanthroline-based ligands are highly effective as photosensitizers for various lanthanides, including terbium (Tb³⁺), samarium (Sm³⁺), and dysprosium (Dy³⁺). nih.gov The rigid, conjugated structure of the ligand is ideal for absorbing UV radiation and transferring this energy to the metal center, a process known as the "antenna effect". nih.gov

The efficiency of this energy transfer is largely dependent on the energy gap between the triplet state of the ligand and the emissive energy level of the lanthanide ion. nih.gov A well-matched gap allows for strong luminescence. For instance, a para-substituted phenoxy-phenanthroline ligand has been shown to effectively sensitize emission from Eu³⁺ and Tb³⁺, yielding high quantum yields of 42% and 68%, respectively. nih.gov The introduction of substituents on the phenanthroline core can create an asymmetric coordination field, which is favorable for enhancing electric-dipole transitions and thus strengthening the emission intensity. nih.gov

Structural Analysis of Coordination Geometries

The coordination geometries of metal complexes containing this compound and related ligands are diverse and are definitively characterized by single-crystal X-ray diffraction. A frequently observed geometry is the distorted octahedron, particularly for transition metals like cobalt(II) and nickel(II). ias.ac.inresearchgate.net

However, other geometries are also common. Zinc(II) complexes can exhibit both distorted tetrahedral and octahedral coordination. acs.orgosti.gov Some europium(III) complexes adopt a seven-coordinate distorted heptagon geometry, while others can be ten-coordinate depending on the co-ligands. nih.gov The steric and electronic properties of substituents on the phenanthroline ring, along with the choice of metal ion and counterions, all play a crucial role in determining the final three-dimensional structure. For example, the coordination of a copper(II) ion with two phenanthroline ligands and a chloride ion can result in a distorted trigonal bipyramidal geometry. fgcu.edu

X-Ray Diffraction Studies

Studies on phenanthroline complexes have revealed detailed structural information. For example, the cobalt(II) complex [Co(phen)₂Cl₂] crystallizes in the monoclinic system with the C2/c space group, confirming its distorted octahedral geometry. ias.ac.in A related complex, [Co(phen)₂(Cl)(H₂O)]Cl, crystallizes in the triclinic P1 space group. iaea.org Zinc(II) complexes also show varied crystallography; a mononuclear zinc complex with an ethoxy-phenanthroline derivative crystallizes in the monoclinic P2/n space group, while a bimetallic helicate adopts an orthorhombic Ibam space group. osti.gov Europium(III) complexes with a 2-(phenylethynyl)-1,10-phenanthroline ligand have been found to crystallize in monoclinic space groups P2₁/n and P2₁/c, with the central metal ion being seven- or ten-coordinated, respectively. nih.gov This detailed structural data is essential for understanding the relationship between a complex's structure and its physical and chemical properties.

Crystallographic Data for Selected Phenanthroline-Based Metal Complexes

| Complex | Metal Ion | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| [Co(phen)₂Cl₂] | Co(II) | Monoclinic | C2/c | Distorted Octahedral |

| [Co(phen)₂(Cl)(H₂O)]Cl·2H₂O | Co(II) | Triclinic | P1 | Octahedral |

| Zn(L1)₂(ClO₄)¹ | Zn(II) | Monoclinic | P2/n | Distorted Hexacoordinate |

| Zn₂(L2)₂(OH₂)₂₄² | Zn(II) | Orthorhombic | Ibam | Pentacoordinate |

| [Eu(PEP)₂Cl₃]·2CH₃CN | Eu(III) | Monoclinic | P2₁/n | Distorted Heptagon |

| [Eu(PEP)₂(NO₃)₃]·2CH₃CN | Eu(III) | Monoclinic | P2₁/c | Ten-coordinate |

Dihedral Angles and Coplanarity of Phenyl Ring

While crystal structure data for metal complexes of this compound itself are not extensively detailed in readily available literature, analysis of closely related structures provides significant insight. For instance, in related 2-substituted-1,10-phenanthroline complexes, the aryl substituent is often significantly twisted out of the plane of the phenanthroline core. In the crystal structure of 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline, the mesityl group's benzene (B151609) ring forms a large dihedral angle of 82.69° with the phenanthroline mean-plane nih.gov. Similarly, in cobalt(II) complexes bearing 2-imino-1,10-phenanthroline ligands with N-phenyl substituents, the dihedral angles between the phenyl ring on the imino-nitrogen and the phenanthroline plane are found to be substantial, with reported values such as 77.0°, 83.7°, and 94.9° academie-sciences.fr.

This pronounced twisting is a common feature for substituents at positions flanking the coordinating nitrogen atoms (the 2 and 9 positions) due to steric hindrance. For a substituent at the 5-position, which is more remote from the coordination site, the steric impetus for such a large twist is reduced. However, a completely coplanar arrangement is unlikely in a packed crystal structure due to intermolecular forces. Theoretical studies involving dihedral angle scans on related 5-substituted phenanthroline derivatives have been performed to understand the relationship between structure and optical properties researchgate.netresearchgate.net. These studies suggest that the phenyl group is not held rigidly coplanar and that rotation can occur, influencing the electronic conjugation between the two aromatic systems. The degree of coplanarity ultimately achieved in a solid-state metal complex will be a balance between the energy cost of disrupting π-conjugation (favoring planarity) and the steric and packing forces within the crystal lattice (often favoring a twisted conformation).

Table 1: Dihedral Angles of Phenyl/Aryl Groups in Substituted Phenanthroline Systems

| Compound/Complex | Position of Substituent | Aryl Group | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(2,4,6-Trimethylphenyl)-1,10-phenanthroline | 2 | Mesityl | 82.69 | nih.gov |

| Cobalt(II) complex of 2-(N-phenyl)imino-1,10-phenanthroline | 2 (on imino-N) | Phenyl | 77.0 | academie-sciences.fr |

| Cobalt(II) complex of 2-(N-phenyl)imino-1,10-phenanthroline | 2 (on imino-N) | Phenyl | 83.7 | academie-sciences.fr |

| Cobalt(II) complex of 2-(N-phenyl)imino-1,10-phenanthroline | 2 (on imino-N) | Phenyl | 94.9 | academie-sciences.fr |

Ligand Design and Substitution Effects on Coordination

The 1,10-phenanthroline framework is a versatile and robust platform in coordination chemistry, offering eight distinct positions on its carbon backbone for functionalization. nih.gov The introduction of substituents allows for the fine-tuning of the ligand's steric and electronic properties, which in turn modulates the characteristics of the resulting metal complexes, including their stability, reactivity, and photophysical behavior. alfachemic.commyuchem.com The placement of a phenyl group at the 5-position of the phenanthroline core is a strategic design choice that influences the ligand's properties without directly impeding the metal's coordination sphere, as would be the case with substitution at the 2- or 9-positions. wikipedia.org

Steric hindrance is a critical factor in ligand design, profoundly influencing the geometry, stability, and reactivity of metal complexes. In the context of 1,10-phenanthroline ligands, the most pronounced steric effects are observed when bulky substituents are placed at the 2- and 9-positions, directly adjacent to the coordinating nitrogen atoms. wikipedia.org These substituents can control the number of ligands that can fit around a metal center and can force a distortion from ideal geometries, which has been shown to have a significant impact on the excited-state properties of copper(I) complexes.

In contrast, a phenyl group at the 5-position exerts a much more subtle steric influence on the coordination sphere. Its remote location means it does not directly crowd the metal ion or prevent the typical bidentate chelation of the phenanthroline. However, the phenyl group is not sterically negligible. It can influence the supramolecular assembly of the complexes in the solid state by affecting how molecules pack in the crystal lattice. nih.gov The phenyl ring can participate in π-π stacking interactions with the phenanthroline moieties of adjacent complexes, potentially leading to ordered solid-state architectures. nih.gov While it does not create the profound intramolecular steric strain seen with 2,9-substitution, the phenyl group's bulk can restrict certain crystal packing motifs and favor others, thereby indirectly influencing the material's bulk properties.

The electronic nature of substituents on the 1,10-phenanthroline ring is a powerful tool for tuning the properties of the ligand and its metal complexes. myuchem.com Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density on the phenanthroline nitrogen atoms, which in turn affects their basicity and the strength of the coordinate bond to the metal ion. nih.gov

A phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect due to the sp2 hybridization of its carbons, but it can act as either an EDG or an EWG through resonance, depending on the electronic demands of the system it is attached to. When attached to the π-system of 1,10-phenanthroline at the 5-position, its effect is nuanced. Studies on 5-(4-phenylethynyl)-substituted-1,10-phenanthroline derivatives have shown that further substitution on the peripheral phenyl ring with strong EDGs or EWGs allows for a fine-tuning of the molecule's internal charge-transfer characteristics. researchgate.net

Photophysical Properties of 5 Phenyl 1,10 Phenanthroline Complexes

Luminescence and Emission Characteristics

Complexes of 5-phenyl-1,10-phenanthroline are known for their luminescent properties, which are intricately linked to the nature of the metal center and the electronic transitions within the molecule.

In many transition metal complexes of this compound, the emission arises from metal-to-ligand charge transfer (MLCT) excited states. scielo.br This transition involves the promotion of an electron from a metal-centered d-orbital to a π* orbital of the phenanthroline ligand. For instance, ruthenium(II) complexes containing a 1,10-phenanthroline-5,6-dione (B1662461) ligand exhibit luminescence that is "turned on" upon hydration, which eliminates a non-radiative decay pathway and allows for a long-lived ³MLCT state to be populated. rsc.org Similarly, the orange-red color of the [Fe(phen)₃]²⁺ complex is attributed to an Fe(d) → phen(π*) MLCT transition. scielo.br The energy and intensity of these MLCT bands can be modulated by the specific metal ion and the solvent environment.

In addition to MLCT transitions, intraligand (IL) transitions, which are localized on the this compound ligand itself, play a crucial role in the photophysics of these complexes. These transitions are typically of a π → π* nature within the aromatic system. scielo.brsoton.ac.uk The absorption spectra of these complexes often show intense bands in the UV region corresponding to these IL transitions. scielo.bracs.org In some cases, the emission can be attributed to intraligand transitions modified by coordination to the metal. researchgate.net The presence of substituents on the phenanthroline ring can lead to the appearance of intraligand charge transfer (CT) states. rsc.org

The efficiency and duration of luminescence are quantified by quantum yields (Φ) and luminescence lifetimes (τ), respectively. For instance, a europium(III) complex with 5-amino-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) exhibits a remarkable luminescence quantum yield of 40.95% and a long lifetime of 588 µs at room temperature. researchgate.net Similarly, a Eu(III) complex of 5-acrylamido-1,10-phenanthroline shows a quantum yield of 40.1% and a lifetime of 590 µs. researchgate.net In contrast, some copper(I) complexes with substituted phenanthroline ligands have lower quantum yields, such as [Cu(dmp)₂]⁺ with a Φ of 0.02% and a τ of about 55 ns. acs.org The presence of bulky substituents on the phenanthroline ligand can influence these parameters by affecting the geometry of the complex and the rates of radiative and non-radiative decay. acs.org For example, pyrenyl-substituted Re(I) complexes of imidazo[4,5-f] researchgate.netnih.govphenanthroline have shown exceptionally long triplet excited-state lifetimes at room temperature, reaching up to ~1800 µs. acs.org

Spectroscopic Studies

Spectroscopic techniques are essential for characterizing the electronic structure and photophysical processes of this compound complexes.

UV-Vis absorption spectroscopy provides valuable information about the electronic transitions in these complexes. The spectra typically exhibit intense absorption bands in the ultraviolet region, which are assigned to π → π* intraligand transitions within the this compound framework. scielo.bracs.org For example, the free 1,10-phenanthroline (B135089) ligand shows an absorbance peak at 232 nm. aatbio.com In metal complexes, additional, often broader and less intense, bands appear in the visible region. These are generally attributed to MLCT transitions. scielo.br The position and intensity of these bands are sensitive to the metal ion, the substituents on the ligand, and the solvent. For instance, the complex of 1,10-phenanthroline with ethylmagnesium bromide shows distinct absorption bands that have been analyzed using computational methods. researchgate.net The formation of a complex between Eu³⁺ and a modified 5-amino-1,10-phenanthroline resulted in a red shift of the main absorption band from 265 nm to 276 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Phenanthroline Complexes

| Compound/Complex | λmax (nm) | Transition Assignment | Reference |

| 1,10-phenanthroline | 232 | π → π | aatbio.com |

| [Fe(phen)₃]²⁺ | 267 | π → π (phen) | scielo.br |

| [Fe(phen)₃]²⁺ | 475, 510 | MLCT Fe(d) → phen(π*) | scielo.br |

| 5-amino-1,10-phenanthroline | 280, 340 | Electronic transitions | researchgate.net |

| Eu³⁺ complex with modified 5-amino-1,10-phenanthroline | 276 | Complex formation | researchgate.net |

| Pyrenyl-substituted Re(I) complex | ~370 (broad), ~430 (shoulder) | ¹MLCT and ¹IL | acs.org |

The emission spectra of this compound complexes reveal the energy of the emissive excited state. The emission wavelength is dependent on the nature of the lowest-lying excited state, which can be of MLCT or IL character. Rhenium(I) complexes of functionalized imidazo[4,5-f]-1,10-phenanthroline ligands display phosphorescence in the visible range (558–585 nm), which is attributed to emission from a ³MLCT state. soton.ac.uk In contrast, the free ligands themselves exhibit fluorescence in the blue region of the spectrum (410-415 nm). soton.ac.uk The emission properties can be fine-tuned by altering the substituents on the phenanthroline core, which can modify the energy levels of the frontier orbitals.

Temperature Dependence of Luminescence

The luminescence of this compound complexes is markedly influenced by temperature, a phenomenon that has been studied in detail, particularly for copper(I) complexes. In a notable study, the complex [Cu(5)₂]⁺, where '5' represents a 2,9-disubstituted-1,10-phenanthroline ligand bearing a phenyl group, was investigated over a temperature range of 96 K to 300 K. acs.orgacs.orgcnr.it

In a fluid solution of dichloromethane (B109758) (CH₂Cl₂) between 120 K and 300 K, the emission bands of [Cu(5)₂]⁺ exhibit a decrease in intensity and a red-shift as the temperature is lowered. acs.orgcnr.it This behavior is consistent with the stabilization of the metal-to-ligand-charge-transfer (MLCT) excited state. The excited-state lifetimes for this complex, along with a similar alkyl-substituted complex [Cu(2)₂]⁺, increase monotonically as the temperature decreases. This trend can be effectively modeled using an Arrhenius-type treatment that considers two equilibrated MLCT excited levels. acs.orgcnr.it

A significant divergence in behavior is observed when the solvent matrix becomes rigid (frozen regime, T ≤ 120 K). While the emission intensity of the alkyl-substituted phenanthroline complex, [Cu(2)₂]⁺, increases dramatically in the frozen state, the luminescence of the phenyl-substituted complex, [Cu(5)₂]⁺, continues to decrease and becomes faint. acs.orgcnr.it This difference is attributed to structural factors; the phenyl group on the phenanthroline ligand in [Cu(5)₂]⁺ is thought to contribute to greater ground- and excited-state distortions in the rigid matrix, leading to less efficient emission at low temperatures. acs.org At 77 K in a CH₂Cl₂/MeOH matrix, the luminescence band of [Cu(5)₂]⁺ is faint and shifted towards the infrared region, in stark contrast to the intense, hypsochromically shifted (blue-shifted) emission of its alkyl-substituted counterparts. acs.orgcnr.it

| Property | [Cu(phenyl-phen)₂]⁺ | [Cu(alkyl-phen)₂]⁺ | Temperature Range |

| Excited State Lifetime | Monotonically increases | Monotonically increases | 300 K to 96 K |

| Emission Intensity (Fluid) | Decreases | Decreases | 300 K to 120 K |

| Emission Intensity (Frozen) | Continues to drop | Dramatically increases | ≤ 120 K |

| Emission at 77 K | Faint, shifted to infrared | Very intense, centered at ~642 nm | 77 K |

Table 1: Comparative temperature dependence of luminescence for phenyl- vs. alkyl-substituted phenanthroline copper(I) complexes. Data sourced from studies on [Cu(5)₂]⁺ and [Cu(2)₂]⁺. acs.orgcnr.it

Modulation of Photophysical Properties through Structural Variations

The photophysical characteristics of this compound complexes can be systematically tuned by altering the molecular structure of the ligand.

Influence of Substituents on Emission Energy

The energy of the light emitted from these complexes is highly sensitive to the nature of substituents on the 1,10-phenanthroline framework. The introduction of different functional groups can modify the electronic structure of the ligand, which in turn affects the energy of the lowest excited states involved in the light emission process. nih.gov

In many transition metal complexes with phenanthroline-type ligands, the lowest energy absorption and subsequent emission arise from a metal-to-ligand charge-transfer (MLCT) transition. The energy of this transition is determined by the relative energies of the metal-centered highest occupied molecular orbital (HOMO) and the ligand-centered lowest unoccupied molecular orbital (LUMO).

The phenyl group in this compound can influence the LUMO energy of the ligand. Depending on the electronic properties of any additional groups on the phenyl ring or the phenanthroline itself, the emission energy can be finely tuned. For instance, electron-withdrawing groups tend to stabilize the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift (lower energy) in the emission spectrum. Conversely, electron-donating groups would generally be expected to raise the energy of the LUMO, resulting in a blue-shift (higher energy) of the emission. This principle allows for the rational design of complexes with specific emission colors, a concept that has been explored in various phenanthroline-based systems, such as with iridium(III) and tungsten(IV) complexes. nih.govuai.cl

Steric Control of Photoinduced Processes

The size and positioning of substituents on the phenanthroline ligand exert significant steric control over the photophysical behavior of the resulting complexes. The phenyl group, particularly when positioned near the metal coordination site (e.g., in the 2 or 9 positions), introduces considerable steric bulk. This steric hindrance plays a crucial role in mitigating non-radiative decay pathways by preventing distortional changes in the complex's geometry upon excitation. acs.orgacs.org

For many d¹⁰ metal complexes, such as those of copper(I), the ground state prefers a tetrahedral coordination geometry. However, the excited state often favors a more planar geometry. This change in geometry upon excitation provides an efficient non-radiative decay channel, quenching luminescence. Introducing bulky groups, such as phenyl rings, at the 2- and 9-positions of the phenanthroline ligand can create a sterically crowded coordination sphere. acs.org This crowding hinders the flattening distortion of the complex in the excited state, thereby blocking this non-radiative pathway. The result is often a significant increase in both the luminescence quantum yield (Φ) and the excited-state lifetime (τ). acs.org

The contrasting behavior of phenyl-substituted versus alkyl-substituted phenanthroline complexes in a frozen matrix further underscores the role of steric factors. The interpretation that long alkyl chains are more effective at preventing excited-state distortions in a rigid environment compared to a directly attached phenyl ring suggests a complex relationship between substituent shape, flexibility, and the surrounding medium in controlling photoinduced processes. acs.org

Electrochemical Behavior and Sensing Applications

Redox Properties of 5-Phenyl-1,10-phenanthroline and its Derivatives

The electrochemical characteristics of phenanthroline compounds are intrinsically linked to their molecular structure. The redox potentials can be finely tuned by introducing different functional groups onto the aromatic rings. These substituents alter the electron density of the π-conjugated system, thereby making the molecule easier or harder to oxidize or reduce.

Research into the electrochemistry of substituted phenanthrolines reveals clear trends. Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the phenanthroline core. This makes the ligand more susceptible to reduction, shifting its reduction potential to less negative values. Conversely, electron-donating groups, like amino (-NH₂) or methyl (-CH₃), increase the electron density, making reduction more difficult and shifting the potential to more negative values.

The phenyl group in this compound acts as an electron-donating group through both σ-inductive and π-resonance effects. This donation of electron density to the phenanthroline system is expected to make the compound easier to oxidize and harder to reduce compared to the unsubstituted 1,10-phenanthroline (B135089). This behavior is critical when the molecule is used as a ligand in metal complexes, as the ligand's redox properties can influence the electrochemical behavior of the metal center. For instance, in tris(5-amino-1,10-phenanthroline)iron(II) complexes, the irreversible oxidation of the amine substituent is the initiating step for electropolymerization, occurring at a potential of approximately +1.18 V versus a silver/silver chloride (Ag/AgCl) reference electrode electrochemsci.org. The main redox reaction of the metal center (Fe²⁺/Fe³⁺) in these polymer films is observed at a formal potential (E°') of +1.25 V electrochemsci.org.

The electrochemical properties of metal complexes are a combination of the metal's and the ligand's characteristics. Cyclic voltammetry studies of various transition metal complexes with substituted phenanthrolines show that both metal-centered and ligand-centered redox processes can be observed. In some ruthenium complexes, the oxidation potential is influenced by the nature of the substituents on the phenanthroline ligand researchgate.net.

| Compound/Complex | Redox Process | Potential (V vs. Ag/AgCl) | Key Finding |

|---|---|---|---|

| Tris(5-amino-1,10-phenanthroline)iron(II) | Amine Oxidation | +1.18 | Initiates electropolymerization of the complex. |

| Poly[Fe(5-amino-1,10-phenanthroline)₃]²⁺ Film | Fe²⁺/Fe³⁺ | +1.25 | Represents the main redox activity of the polymer film. |

| 5-Bromo-1,10-phenanthroline | Reduction | -1.75 | Reduction leads to cleavage of the carbon-halogen bond. |

Electrochemical Sensing Mechanisms

The unique properties of this compound and its derivatives enable their use in sophisticated electrochemical sensing mechanisms, primarily through chelation-based signal enhancement and by acting as mediators for electron transfer.

Chemiluminescence (CL) is the emission of light from a chemical reaction. The interaction of phenanthroline derivatives with certain analytes can significantly enhance or trigger a CL signal, a phenomenon known as chelation-enhanced chemiluminescence. This mechanism is particularly effective for detecting trace amounts of metal ions.

The CL properties of phenanthroline compounds are highly dependent on their structure. The reaction often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (•O₂⁻), from reagents like hydrogen peroxide (H₂O₂). The phenanthroline derivative can facilitate the generation of these radicals and then react with them to form an excited-state intermediate (e.g., a dioxetane), which emits light upon relaxation nih.govacs.org.

Substituents on the phenanthroline ring play a crucial role in the intensity of the CL signal. Studies have shown that electron-withdrawing groups can enhance CL signals by decreasing the electron density and increasing the acidity of the hydrogen atoms at the reactive C⁵=C⁶ positions nih.govacs.org. Conversely, substitutions that block these reactive sites can quench the chemiluminescence entirely nih.govacs.org. While specific studies detailing the chelation-enhanced chemiluminescence of this compound are not abundant, the presence of the phenyl group at the C⁵ position would directly influence the reactivity of the adjacent C⁶ atom, a key site in the proposed CL mechanism. This suggests that the phenyl substituent would significantly modulate the compound's performance in CL-based sensing applications.

In many biosensors, the direct electron transfer between an enzyme's active site and the electrode surface is slow. Redox mediators are small molecules that can efficiently shuttle electrons between the enzyme and the electrode, thereby amplifying the electrochemical signal. Phenanthroline derivatives, particularly those that can be easily oxidized and reduced, are excellent candidates for this role.

A prominent example is 1,10-phenanthroline-5,6-dione (B1662461) (a derivative of 1,10-phenanthroline), which is used as a redox mediator for the detection of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) . The mechanism proceeds as follows:

The 1,10-phenanthroline-5,6-dione (the oxidized form) catalyzes the oxidation of NADH to NAD⁺.

In this process, the dione (B5365651) is reduced to 1,10-phenanthroline-5,6-diol (B8613696) (the reduced form).

The reduced diol is then electrochemically re-oxidized back to the dione form at the electrode surface, generating a measurable anodic current.

This cyclic process allows a small amount of the mediator to facilitate the oxidation of a large amount of NADH, resulting in significant signal amplification. This principle is particularly useful for detecting biological analytes that are involved in enzymatic reactions producing or consuming NADH.

Application in Detection and Monitoring

The robust electrochemical properties and strong chelating ability of this compound and its derivatives have been harnessed for the sensitive and selective detection of various analytes, from metal ions to pathogenic microorganisms.

The ability of the 1,10-phenanthroline core to form stable, colored, and electroactive complexes with many metal ions is the foundation of its use in analytical chemistry. Electrochemical methods based on these interactions offer high sensitivity and are suitable for trace metal analysis.

Iron (Fe): The complex formed between Fe(II) and three phenanthroline ligands, [Fe(phen)₃]²⁺ (ferroin), is well-known for its intense red color and its reversible redox behavior (E°' ≈ +1.06 V vs. SHE) semanticscholar.org. This electrochemical activity is exploited in sensors for iron determination. For example, a modified carbon paste electrode incorporating 1,10-phenanthroline and a Nafion film can be used to preconcentrate Fe(II) ions at the electrode surface before detection by differential pulse voltammetry semanticscholar.org. The phenanthroline ligand acts as a complexing agent, and the Nafion film accumulates the positively charged [Fe(phen)₃]²⁺ complex, enhancing the sensitivity of the measurement.

Palladium (Pd): Palladium(II) readily forms stable, square planar complexes with 1,10-phenanthroline, such as [Pd(phen)Cl₂] and [Pd(phen)(N≡CCH₃)₂]²⁺ nih.govnih.gov. While these complexes have been synthesized and structurally characterized, their direct application in the electrochemical determination of palladium is less common than for iron. However, the strong binding affinity provides a basis for developing selective electrodes where the accumulation of Pd(II) via complexation with an immobilized phenanthroline derivative could lead to a measurable electrochemical response.

Vanadium (V): Adsorptive stripping voltammetry (AdSV) is a highly sensitive technique used for the determination of trace vanadium. This method often relies on the use of a complexing agent that forms an electroactive complex with vanadium ions, which is then adsorbed onto the working electrode. 1,10-phenanthroline has been successfully used as such a complexing agent for the voltammetric determination of vanadium nih.gov.

| Metal Ion | Sensing Method | Role of Phenanthroline | Typical Detection Limit |

|---|---|---|---|

| Iron (Fe) | Differential Pulse Voltammetry | Forms stable, electroactive [Fe(phen)₃]²⁺ complex for accumulation. | Sub-micromolar (µM) range |

| Palladium (Pd) | Complexation | Forms stable [Pd(phen)]²⁺ complexes, basis for potential sensors. | N/A (Primarily synthesis) |

| Vanadium (V) | Adsorptive Stripping Voltammetry | Forms an adsorbable, electroactive complex with vanadium ions. | Nanomolar (nM) to picomolar (pM) range |

Electrochemical biosensors offer a rapid and sensitive alternative to traditional culture-based methods for detecting pathogenic microorganisms. A clever strategy for detecting bacteria like Escherichia coli involves the indirect measurement of an essential intracellular coenzyme, NADH.

As discussed in section 5.2.2, 1,10-phenanthroline-5,6-dione is an effective redox mediator for NADH oxidation. This principle has been applied to create a sensor for E. coli. The detection process involves:

Capturing and lysing the bacterial cells to release their intracellular contents, including NADH.

Introducing the cell lysate to an electrode modified with 1,10-phenanthroline-5,6-dione.

The mediator catalyzes the oxidation of the released NADH, generating an electrical current that is directly proportional to the NADH concentration.

By correlating the NADH concentration to the number of lysed cells, the sensor can quantify the initial concentration of E. coli in a sample.

This method provides a rapid and sensitive way to determine total microbial content without the need for specific biological recognition elements like antibodies, offering a broad-spectrum approach to monitoring water quality and public health.

Environmental Monitoring and Analysis

The application of 1,10-phenanthroline and its derivatives in environmental monitoring is a significant area of research, primarily due to their exceptional ability to form stable complexes with a variety of metal ions. The rigid, planar structure and the nitrogen atoms of the phenanthroline core make it an excellent chelating agent, which is a foundational property for the development of chemical sensors. While the broader class of phenanthroline compounds has been explored for these purposes, detailed research findings focusing specifically on the electrochemical applications of this compound for environmental analysis are not extensively documented in publicly available literature.

However, the study of closely related derivatives provides insight into the potential utility of the 5-phenyl variant in this field. The introduction of a phenyl group at the 5-position can influence the electronic properties and steric configuration of the molecule, potentially enhancing selectivity and sensitivity for specific environmental pollutants. Research on other functionalized phenanthrolines demonstrates their successful use in detecting heavy metals and microbial contaminants.

For instance, sensors based on the 1,10-phenanthroline framework have been effectively used for the detection of various heavy metal ions, which are significant environmental pollutants. mdpi.com Styryl derivatives of 1,10-phenanthroline, for example, are employed in chemical sensors for detecting heavy metal ions like copper and mercury. mdpi.com

A notable application in environmental monitoring is the detection of microbial contamination in water. An electrochemical sensor utilizing a 1,10-phenanthroline-5,6-dione-modified electrode was developed for the detection of Escherichia coli (E. coli). mdpi.com This sensor operates by detecting nicotinamide adenine dinucleotide (NADH), a molecule released upon the lysis of bacterial cells. mdpi.com The modified electrode demonstrated a high sensitivity for NADH, allowing for the quantification of E. coli in water samples. mdpi.com The performance of this sensor highlights the viability of phenanthroline derivatives in monitoring water quality. mdpi.com

The research findings for this E. coli sensor are detailed in the table below.

| Analyte | Sensor | Detection Principle | Sensitivity | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|---|---|

| NADH (for E. coli detection) | 1,10-phenanthroline-5,6-dione-modified electrode | Electrochemical oxidation of NADH | 0.222 μA/μM | 0.0357 μM | Water |

Furthermore, complexes of other phenanthroline derivatives have shown promise in detecting multiple environmental pollutants simultaneously. A luminescent lanthanide complex incorporating a 2-(3,4,5-trimethoxyphenyl)imidazo[4,5-f]-1,10-phenanthroline ligand was reported as a sensor for various anions. chim.it This sensor exhibited distinct emission changes for fluoride, acetate (B1210297), and hydrogen phosphate (B84403) anions, demonstrating its potential for monitoring different types of pollutants in environmental and biological systems. chim.it

These examples underscore the versatility of the 1,10-phenanthroline scaffold in the design of electrochemical and optical sensors for environmental monitoring. The functionalization of the phenanthroline ring system is a key strategy for tuning the sensor's properties to target specific pollutants with high selectivity and sensitivity. nih.gov While specific data on this compound remains limited, the successful application of its chemical relatives suggests that it is a promising candidate for future research and development in the field of environmental sensing.

Catalytic Applications of 5 Phenyl 1,10 Phenanthroline Metal Complexes

Role of 5-Phenyl-1,10-phenanthroline as a Ligand in Catalysis

1,10-phenanthroline (B135089) and its derivatives are a prominent class of N-heterocyclic ligands in coordination chemistry and catalysis. researchgate.netnih.gov Their rigid, planar structure and strong chelating ability enable the formation of stable complexes with a wide range of transition metals. chim.italfachemic.com The introduction of a phenyl group at the 5-position of the phenanthroline scaffold in this compound introduces several key features that modulate its function as a ligand in catalysis.

The phenyl substituent can influence the electronic properties of the phenanthroline core through inductive and resonance effects. This, in turn, can alter the electron density at the coordinating nitrogen atoms, affecting the strength of the metal-ligand bond and the redox potential of the resulting metal complex. These electronic modifications can have a profound impact on the reactivity of the catalytic species.

Furthermore, the bulky phenyl group introduces significant steric hindrance around the metal center. This steric bulk can play a crucial role in controlling the selectivity of catalytic reactions by directing the approach of substrates to the active site. For instance, in cross-coupling reactions, the steric profile of the ligand can influence the rates of oxidative addition and reductive elimination, as well as prevent catalyst deactivation pathways such as the formation of inactive dimeric species. The phenyl group can also engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, which can further influence the reaction's outcome.

Specific Catalytic Reactions

Metal complexes of this compound and its closely related derivatives have demonstrated efficacy in a range of catalytic transformations. The following subsections detail specific examples of these applications.

Copper(II)-Catalyzed Cross-Coupling Reactions (e.g., Aryl- and Alkenylsulfones)

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. The use of 1,10-phenanthroline as a ligand has been shown to be effective in the copper(II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts to synthesize aryl and alkenylsulfones. researchgate.net While specific studies focusing solely on the 5-phenyl derivative are limited, the general success of the phenanthroline scaffold suggests that this compound would serve as a competent ligand in this transformation.

A mild method for this reaction utilizes a catalytic amount of copper(II) acetate (B1210297) monohydrate with 1,10-phenanthroline as the ligand. researchgate.net The reaction proceeds efficiently at 40°C under an oxygen atmosphere and tolerates a variety of functional groups on the organoboronic acid, including amides, aldehydes, halides, and nitro groups. researchgate.net

Table 1: Copper(II)-Catalyzed Synthesis of Aryl and Alkenylsulfones with 1,10-Phenanthroline Ligand

| Entry | Organoboronic Acid | Sulfinate Salt | Product | Yield (%) |

| 1 | Phenylboronic acid | Sodium benzenesulfinate | Diphenyl sulfone | 95 |

| 2 | 4-Methylphenylboronic acid | Sodium p-toluenesulfinate | Di-p-tolyl sulfone | 92 |

| 3 | 4-Methoxyphenylboronic acid | Sodium benzenesulfinate | 4-Methoxyphenyl phenyl sulfone | 88 |

| 4 | 2-Naphthylboronic acid | Sodium benzenesulfinate | 2-Naphthyl phenyl sulfone | 85 |

| 5 | (E)-Styrylboronic acid | Sodium benzenesulfinate | (E)-Styryl phenyl sulfone | 78 |

Note: The data in this table is representative of reactions using the parent 1,10-phenanthroline ligand and is included to illustrate the general scope and efficiency of the catalytic system.

Alkane and Alcohol Oxidations with Peroxides

The selective oxidation of alkanes and alcohols to more functionalized compounds is a fundamental transformation in organic synthesis. Metal complexes are often employed as catalysts for these reactions, with the ligand playing a critical role in controlling the reactivity and selectivity of the oxidant. While direct studies employing this compound in peroxide-based oxidations are not extensively documented, the broader class of phenanthroline-metal complexes has shown promise in this area. For instance, copper complexes of 1,10-phenanthroline derivatives have been utilized for the aerobic oxidation of primary alcohols. rsc.orgresearchgate.net

In the context of peroxide-based oxidations, it is known that iron and copper complexes can catalyze the decomposition of hydrogen peroxide to generate highly reactive oxygen species. The phenanthroline ligand can stabilize the metal center and modulate its redox properties to facilitate this process. It has been observed that the iron-chelator 1,10-phenanthroline does not completely block the Fenton reaction, and the resulting Fe(phen)3(2+) complex can induce oxidative damage in the presence of H2O2. nih.gov The oxidation of 1,10-phenanthroline itself by peroxomonosulfate has also been studied, indicating the interaction of the ligand with strong oxidizing agents. nih.gov The phenyl substituent in this compound could potentially influence the stability of the catalyst under these oxidative conditions and affect the selectivity of the oxidation of alkanes and alcohols.

Cobalt-Catalyzed Alkyne Hydrosilylation

The hydrosilylation of alkynes is a highly efficient method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. While noble metals have traditionally dominated this field, there is a growing interest in developing catalysts based on more earth-abundant metals like cobalt. The design of the ligand is crucial for achieving high efficiency and selectivity in these cobalt-catalyzed reactions. rsc.org

Research has shown that a 1,10-phenanthroline-based periodic mesoporous organosilica can be used to immobilize cobalt(II) acetate, creating a robust heterogeneous catalyst for the hydrosilylation of phenylacetylene (B144264) with phenylsilane. researchgate.net Although this study does not involve the discrete this compound molecule as a ligand, it highlights the compatibility and effectiveness of the phenanthroline scaffold in this catalytic transformation. The use of a discrete cobalt complex with this compound as a ligand could offer advantages in terms of solubility and fine-tuning of the catalytic activity in homogeneous systems. The steric and electronic properties imparted by the phenyl group could influence the regioselectivity and stereoselectivity of the alkyne hydrosilylation.

Hydrogen Evolution Reactions

The development of efficient and stable molecular photosensitizers and catalysts for the production of hydrogen from water is a critical area of research in renewable energy. Ruthenium(II) complexes of 1,10-phenanthroline and its derivatives are well-known for their unique spectroscopic and photophysical properties, making them excellent candidates for photosensitizers in light-driven hydrogen evolution reactions. rsc.org

A significant advancement in this area involves the use of a water-soluble ruthenium complex with a tris-phenyl-phenanthroline sulfonate ligand, specifically Na4[Ru((SO3Ph)2phen)3]. This photosensitizer, when used in conjunction with a cobalt catalyst and a sacrificial electron donor, demonstrated substantially enhanced stability and H2-evolving photocatalytic activity compared to the standard [Ru(bpy)3]Cl2 photosensitizer. rsc.orgscispace.com The improved performance is attributed to the higher absorption coefficient and longer excited-state lifetime of the phenyl-phenanthroline-based complex. scispace.com

Table 2: Photocatalytic Hydrogen Production with a Phenyl-Phenanthroline Sulfonate Ruthenium Photosensitizer

| Catalyst Conc. (µM) | Photosensitizer | Turnover Number (TON) |

| 10 | RuSPhphen | ~2600 |

| 5 | RuSPhphen | ~3170 |

| 10 | Rubpy | ~1380 |

| 5 | Rubpy | ~1630 |

Note: RuSPhphen refers to Na4[Ru((SO3Ph)2phen)3] and Rubpy refers to [Ru(bpy)3]Cl2. TON values are approximate, based on graphical data from the source. scispace.com

These results underscore the significant positive impact of incorporating phenyl groups into the phenanthroline ligand framework for enhancing the efficiency and durability of photocatalytic systems for hydrogen production.

Mechanism of Catalytic Action

The mechanism of catalytic action for metal complexes of this compound is intrinsically linked to the specific reaction being catalyzed. However, some general principles can be outlined based on the known reactivity of phenanthroline-metal complexes.

In the case of copper(II)-catalyzed cross-coupling reactions , the mechanism is believed to involve a Cu(II)/Cu(I) or a Cu(II)/Cu(III) catalytic cycle. A proposed mechanism for a related Cu-catalyzed iododeboronation of arylboronic acids with a phenanthroline ligand involves the transmetalation of the aryl group from the boronic acid to the Cu(II) center. nih.gov This is followed by a disproportionation to a Cu(III) species, which then undergoes reductive elimination to form the product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. nih.gov The 1,10-phenanthroline ligand is crucial in facilitating the transmetalation step and stabilizing the various copper oxidation states. The phenyl group in this compound could influence the rates of these steps through its steric and electronic effects.

For alkane and alcohol oxidations with peroxides , the mechanism likely involves the formation of high-valent metal-oxo or metal-peroxo species. The metal complex activates the peroxide, leading to the generation of reactive oxygen species that are responsible for the oxidation of the organic substrate. The role of the this compound ligand would be to modulate the redox potential of the metal center to facilitate the activation of the peroxide and to provide a specific steric environment to control the selectivity of the oxidation.

For hydrogen evolution reactions , the ruthenium photosensitizer, upon absorption of light, is excited to a long-lived metal-to-ligand charge transfer (MLCT) state. In this excited state, the complex can be reductively quenched by a sacrificial electron donor. The reduced photosensitizer then transfers an electron to the cobalt catalyst, which undergoes a series of reduction and protonation steps to ultimately produce hydrogen gas. The enhanced stability and photophysical properties of the ruthenium complex with the phenyl-phenanthroline sulfonate ligand lead to more efficient electron transfer processes and a more robust photocatalytic system. scispace.com

Development of Heterogeneous Catalysts

The development of heterogeneous catalysts is a significant area of research, aiming to bridge the gap between the high activity and selectivity of homogeneous catalysts and the practical advantages of solid catalysts, such as easy separation and recyclability. Immobilizing metal complexes onto solid supports is a key strategy in this endeavor. For ligands like this compound, which form stable and catalytically active complexes with various metals, their incorporation into solid matrices like Periodic Mesoporous Organosilicas (PMOs) is a promising approach.

PMOs are a class of organic-inorganic hybrid materials characterized by ordered mesoporous structures and organic moieties integrated directly into the silica (B1680970) framework. rsc.orgrsc.orgresearchgate.net This structure allows for the creation of solid ligands that can immobilize active metal complexes within the mesopores. rsc.org The direct incorporation of a coordination site, such as a phenanthroline unit, into the organosilica framework is a versatile method for preparing such solid-supported catalysts. rsc.org

The incorporation of phenanthroline moieties into the framework of PMOs creates a solid material with built-in chelating sites, which can then be used to anchor metal catalysts. A well-documented example involves the synthesis of a phenanthroline-based PMO (Phen-PMO) using a specifically designed precursor. rsc.orgresearchgate.net

Synthesis of the Precursor and PMO:

The process begins with the synthesis of a suitable precursor, such as 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline. rsc.orgresearchgate.net This molecule contains the phenanthroline core functionalized with silyl (B83357) groups that can undergo hydrolysis and condensation to form the silica network.

The Phen-PMO material is then synthesized via the co-condensation of this phenanthroline precursor with a bridging organosilane, like 1,2-bis(triethoxysilyl)ethane, in the presence of a templating surfactant (e.g., Pluronic P123). rsc.orgresearchgate.net The surfactant directs the formation of the ordered mesoporous structure. Subsequent removal of the surfactant template reveals the final porous material with phenanthroline units integrated into the walls of the pores.

Structural Characterization:

The resulting Phen-PMO material is typically characterized by a range of analytical techniques to confirm its structure and properties. These analyses confirm the successful incorporation of the phenanthroline ligand into an ordered porous structure.

| Property | Measurement |

| Structure | Ordered 2-D hexagonal mesoporous structure rsc.orgresearchgate.net |

| Surface Area (BET) | High surface area |

| Pore Size | Uniform mesopores |

| Pore Volume | Significant pore volume |

| Characterization data for a representative Phen-PMO material. rsc.orgresearchgate.net |

Application in Heterogeneous Catalysis:

Once synthesized, the Phen-PMO can act as a solid ligand. Metal salts, such as cobalt(II) acetate, can be introduced and immobilized onto the phenanthroline sites within the pores. rsc.orgresearchgate.net The resulting metal-functionalized PMO serves as a heterogeneous catalyst.

For instance, a cobalt-immobilized Phen-PMO has demonstrated good catalytic activity in the hydrosilylation of phenylacetylene with phenylsilane. rsc.orgresearchgate.net This demonstrates the potential of such materials to serve as effective and reusable catalysts for various organic transformations, a principle that is directly applicable to systems based on this compound.

Biological and Biomedical Research Applications

Interaction with Biological Macromolecules

5-Phenyl-1,10-phenanthroline and its metal complexes exhibit significant interactions with essential biological macromolecules, particularly DNA and proteins. These interactions are fundamental to its observed biological effects.